molecular formula C38H33NO4S B8096837 N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-S-(triphenylmethyl)-L-cysteine

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-S-(triphenylmethyl)-L-cysteine

Cat. No.: B8096837
M. Wt: 599.7 g/mol
InChI Key: AWLPKAIRGNZKIN-UHFFFAOYSA-N
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Description

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-S-(triphenylmethyl)-L-cysteine is a complex organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, a trityl group, and a sulfanyl group. It is primarily used in peptide synthesis and other organic synthesis applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-S-(triphenylmethyl)-L-cysteine typically involves multiple steps:

    Fmoc Protection: The initial step involves the protection of the amino group with the fluorenylmethoxycarbonyl (Fmoc) group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Trityl Protection: The sulfanyl group is protected using a trityl chloride reagent. This step is crucial to prevent unwanted reactions during subsequent synthetic steps.

    Coupling Reaction: The protected amino acid is then coupled with the desired carboxylic acid derivative using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-S-(triphenylmethyl)-L-cysteine undergoes several types of chemical reactions:

    Deprotection Reactions: The Fmoc and trityl protecting groups can be removed under specific conditions. Fmoc deprotection is typically achieved using a base such as piperidine, while trityl deprotection requires acidic conditions.

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.

    Oxidation and Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone, and reduced back to the thiol form.

Common Reagents and Conditions

    Fmoc Deprotection: Piperidine in dimethylformamide (DMF).

    Trityl Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Major Products Formed

    Fmoc Deprotection: The primary product is the free amino acid.

    Trityl Deprotection: The primary product is the free thiol.

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Thiol derivatives.

Scientific Research Applications

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-S-(triphenylmethyl)-L-cysteine has several applications in scientific research:

    Peptide Synthesis: It is widely used as a building block in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection.

    Bioconjugation: The compound is used in the preparation of bioconjugates, where it serves as a linker between biomolecules.

    Medicinal Chemistry: It is employed in the synthesis of peptide-based drugs and therapeutic agents.

    Material Science: The compound is used in the development of novel materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-S-(triphenylmethyl)-L-cysteine primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, while the trityl group protects the sulfanyl group. These protecting groups can be selectively removed under specific conditions, allowing for the sequential addition of amino acids in peptide synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-3-sulfanylpropanoic acid: Similar structure but lacks the trityl group.

    2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-3-phenylpropanoic acid: Similar structure but has a phenyl group instead of a sulfanyl group.

    2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-3-ethoxypropanoic acid: Similar structure but has an ethoxy group instead of a sulfanyl group.

Uniqueness

The uniqueness of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-S-(triphenylmethyl)-L-cysteine lies in its combination of protecting groups, which provide stability and selectivity in peptide synthesis. The presence of both Fmoc and trityl groups allows for precise control over the synthesis process, making it a valuable compound in organic and medicinal chemistry.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-3-tritylsulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H33NO4S/c1-37(35(40)41,39-36(42)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)26-44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34H,25-26H2,1H3,(H,39,42)(H,40,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLPKAIRGNZKIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H33NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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